
N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide, commonly known as EP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EP is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
作用机制
The mechanism of action of EP is not fully understood, but it has been suggested that it may act through various pathways. Some of the proposed mechanisms of action include:
1. Inhibition of NF-kB: EP has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer.
2. Inhibition of HDAC: EP has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in gene expression.
3. Activation of AMPK: EP has been shown to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in energy metabolism.
Biochemical and Physiological Effects:
EP has been shown to exhibit a range of biochemical and physiological effects, including:
1. Anti-tumor activity: EP has been shown to inhibit the growth of various cancer cell lines.
2. Anti-inflammatory activity: EP has been shown to inhibit the production of pro-inflammatory cytokines.
3. Neuroprotective effects: EP has been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
EP has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High purity and yield: The synthesis method for EP has been optimized to yield high purity and high yield of EP.
2. Versatility: EP has been shown to exhibit a range of biological activities, making it a versatile compound for use in various research studies.
Some of the limitations of EP include:
1. Limited research: EP is a relatively new compound, and there is limited research available on its biological activities.
2. Cost: EP is a relatively expensive compound, which may limit its use in some research studies.
未来方向
There are several future directions for research on EP, including:
1. Further investigation of the mechanism of action of EP: The mechanism of action of EP is not fully understood, and further research is needed to elucidate the pathways involved.
2. Investigation of the potential therapeutic applications of EP: EP has shown promise as a potential therapeutic agent for various diseases, and further research is needed to investigate its potential clinical applications.
3. Development of derivatives of EP: Derivatives of EP may exhibit improved biological activities, and further research is needed to investigate the potential of EP derivatives.
合成方法
The synthesis of EP involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride and triethylamine to yield EP. This method has been optimized to yield high purity and high yield of EP.
科学研究应用
EP has been shown to exhibit a range of biological activities, making it a promising candidate for use in various research studies. Some of the key applications of EP in scientific research include:
1. Cancer Research: EP has been shown to exhibit anti-tumor activity in various cancer cell lines. It has been suggested that EP may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inflammation Research: EP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Neurodegenerative Disease Research: EP has been shown to exhibit neuroprotective effects in various models of neurodegenerative diseases. It has been suggested that EP may protect neurons by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-5-11(18)14-8-7-12(19)15-13-9(3)16-17(6-2)10(13)4/h5H,1,6-8H2,2-4H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUKGCIECSRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)
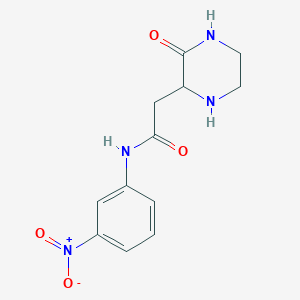

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)
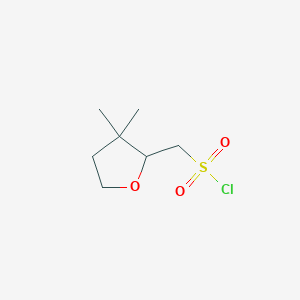

![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)
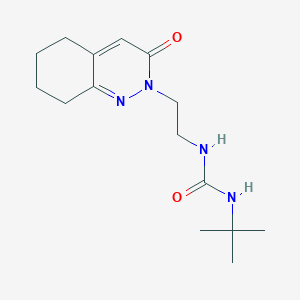
![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
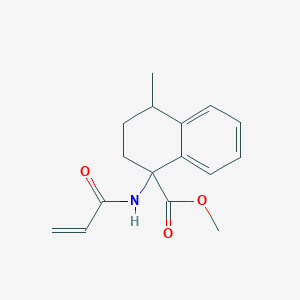


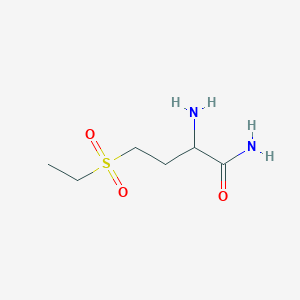
![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)